N-Acryloyl-N'-phenylpiperazine
CAS No.: 129401-88-3
Cat. No.: VC21249250
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129401-88-3 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 |
Standard InChI Key | RHLXKNKGQYNPCQ-UHFFFAOYSA-N |
SMILES | C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Canonical SMILES | C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
N-Acryloyl-N'-phenylpiperazine possesses a distinct molecular structure that contributes to its functionality as a redox promoter. Understanding its chemical and physical properties is essential for evaluating its potential applications and toxicological impact.
Molecular Structure and Formula
N-Acryloyl-N'-phenylpiperazine has the molecular formula C₁₃H₁₆N₂O, with a molecular weight of 216.283 g/mol . The compound features a piperazine ring with a phenyl group attached to one nitrogen atom and an acryloyl group (derived from acrylic acid) attached to the other nitrogen. This structure combines the reactivity of the acryloyl group with the distinctive properties of the phenylpiperazine moiety, creating a compound with specialized chemical characteristics suitable for polymerization processes.
Physical and Chemical Properties
The physical and chemical properties of N-Acryloyl-N'-phenylpiperazine provide insight into its behavior in various applications and environmental contexts. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of N-Acryloyl-N'-phenylpiperazine
Property | Value |
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CAS Number | 129401-88-3 |
Molecular Formula | C₁₃H₁₆N₂O |
Molecular Weight | 216.283 g/mol |
Density | 1.105 g/cm³ |
Boiling Point | 406.1°C at 760 mmHg |
Flash Point | 188.8°C |
PSA (Polar Surface Area) | 23.55000 |
LogP | 1.52410 |
These physical properties indicate that N-Acryloyl-N'-phenylpiperazine is a relatively stable compound with a high boiling point and flash point . The LogP value of 1.52410 suggests a moderate level of lipophilicity, which has implications for its absorption and distribution in biological systems. The polar surface area (PSA) value provides insight into the compound's potential for penetrating cell membranes and participating in biological interactions.
Synthesis and Related Compounds
Industrial Production Methods
The industrial production of N-phenyl piperazine, which may serve as a precursor to N-Acryloyl-N'-phenylpiperazine, has been optimized for efficiency and purity. According to patent information, the process can achieve purity levels exceeding 99.0% with yields above 75% . The production method is characterized by:
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The absence of solvents during the reaction phase
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High-temperature conditions for melting and homogeneous reaction
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No need for alkaline additives as acid-binding agents during the reaction
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Efficient recovery of hydrogen chloride gas for production of pure hydrochloric acid
These production advantages make the synthesis of the precursor compound economically viable for industrial-scale manufacturing, which would benefit subsequent production of N-Acryloyl-N'-phenylpiperazine.
Applications in Biomedical Science
Role in Acrylic Resin Polymerization
N-Acryloyl-N'-phenylpiperazine serves a critical function as a redox activator in the polymerization of acrylic resins for biomedical applications . The compound facilitates controlled polymerization reactions by promoting redox processes that initiate and sustain the formation of polymer chains from acrylic monomers. This capability is particularly valuable in biomedical contexts where precise control over polymerization kinetics and final material properties is essential.
Acrylic resins have widespread use in biomedical applications, including dental materials, bone cements, drug delivery systems, and tissue engineering scaffolds. The controlled polymerization of these resins, facilitated by activators like N-Acryloyl-N'-phenylpiperazine, ensures the production of biomaterials with consistent mechanical properties, controlled porosity, and appropriate degradation rates.
Advantages and Limitations
The trade-off between polymerization efficiency and potential toxicological concerns necessitates rigorous evaluation of the risks and benefits associated with using this compound in biomedical contexts. This evaluation must consider factors such as the concentration of the activator in the final biomaterial, potential leaching into surrounding tissues, and the duration of exposure to biological systems.
Toxicological Profile
Genotoxicity Studies Overview
Comprehensive genotoxicity studies have been conducted on N-Acryloyl-N'-phenylpiperazine to assess its potential mutagenic and carcinogenic properties . These studies aimed to provide both specific information about the compound's safety profile and broader insights into the genotoxic potential of tertiary arylamines used as polymerization accelerators in biomaterials.
The toxicological evaluation of N-Acryloyl-N'-phenylpiperazine encompassed multiple genotoxicity endpoints, providing a multifaceted assessment of its potential to cause genetic damage. These endpoints included gene mutations, chromosomal alterations, and DNA damage, evaluated through various in vitro and in vivo test systems .
Specific Genotoxicity Findings
The genotoxicity studies on N-Acryloyl-N'-phenylpiperazine yielded nuanced results that warrant careful interpretation. Table 2 summarizes the key findings from these studies:
Test Type | Test System | Concentration/Dose | Results | Interpretation |
---|---|---|---|---|
Gene Mutation | Salmonella test | Up to 70 μg/plate | Negative | Not mutagenic in bacterial systems |
Structural Chromosome Alterations | Chinese hamster V79 cells | Multiple doses | Weakly positive | One positive, non-dose-related result out of five doses tested |
Numerical Chromosome Alterations | Chinese hamster V79 cells with kinetochore staining | Maximal non-toxic doses | Strongly positive | Dose-dependent effects up to ~25 times control value |
In vitro DNA Damage | V79 cells (alkaline DNA elution) | Multiple doses | Weakly positive | Limited DNA damage induction |
In vivo DNA Damage | Mouse liver (alkaline DNA elution) | Multiple doses | Weakly positive | DNA elution rate increases never doubled control values |
The most significant finding from these studies is that N-Acryloyl-N'-phenylpiperazine demonstrates strong potential for causing numerical chromosome alterations at non-toxic doses, with dose-dependent effects reaching approximately 25 times the control value . This characteristic suggests that the compound acts primarily as a genomic mutagen rather than a direct DNA-damaging agent.
Interpretation of Toxicological Data
Based on the collective evidence from genotoxicity studies, N-Acryloyl-N'-phenylpiperazine is considered more of a genomic mutagen than a DNA-damaging agent . The compound showed no mutagenic activity in Salmonella tests, although testing was limited to concentrations below 70 μg/plate due to toxicity. It demonstrated weak positive results for chromosomal fragmentation in vitro and for DNA damage both in vitro and in vivo.
The compound's most pronounced genotoxic effect was its clear ability to cause numerical chromosome alterations, with dose-dependent effects at non-toxic concentrations . This finding suggests a potential mechanism involving disruption of the mitotic apparatus rather than direct interaction with DNA, which could have implications for understanding the compound's long-term health effects and appropriate safety measures for its use in biomedical applications.
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